Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate
Overview
Description
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate is a heterocyclic compound with the molecular formula C9H12N2O4S. It is known for its unique structure, which includes a thiazole ring substituted with amino and diethyl ester groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .
Mechanism of Action
Target of Action
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate, also known as 4,5-Thiazoledicarboxylicacid, 2-amino-, 4,5-diethyl ester, is a complex compound with potential antimicrobial properties . The primary target of this compound is the bacterial enzyme uridine diphosphate-N-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis, a key element for bacterial cell wall .
Mode of Action
The compound interacts with its target enzyme, disrupting the synthesis of peptidoglycan . This disruption affects the integrity of the bacterial cell wall, ultimately leading to bacterial cell death .
Biochemical Pathways
The compound’s action on the peptidoglycan synthesis pathway leads to a disruption in the formation of the bacterial cell wall . This disruption can have downstream effects on other biochemical pathways within the bacterial cell, leading to cell death .
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall integrity, leading to bacterial cell death . This makes the compound a potential candidate for antimicrobial therapy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s action may be affected by the presence of other substances or conditions in its environment.
Biochemical Analysis
Biochemical Properties
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form charge transfer complexes with acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . These interactions are essential for its function in biochemical pathways, influencing the activity of enzymes and proteins involved in these processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to exhibit antiproliferative activities against human cancer cell lines such as HeLa, HT-29, A549, and HepG2 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s thiazole ring structure allows it to interact with various molecular targets, thereby influencing biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications. Studies have shown that the compound’s antiproliferative activity is dose-dependent, with higher doses leading to increased efficacy against cancer cell lines .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Detailed studies on the metabolic pathways of this compound are necessary to understand its full biochemical potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization is crucial for understanding its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate thioamide and diethyl oxalate under controlled conditions. The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives .
Scientific Research Applications
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- Diethyl 2-amino-1,3-thiazole-4-carboxylate
- Ethyl 2-amino-1,3-thiazole-4-carboxylate
- 2-Amino-1,3-thiazole-4,5-dicarboxylate
Comparison: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate is unique due to the presence of two ester groups, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5/h3-4H2,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTAFFGWAKJBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280489 | |
Record name | Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-93-2 | |
Record name | NSC17136 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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